molecular formula C14H17N3O3S2 B2406684 N-(benzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide CAS No. 942798-85-8

N-(benzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide

Cat. No.: B2406684
CAS No.: 942798-85-8
M. Wt: 339.43
InChI Key: AMNLQQLQHBSGRG-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide is a synthetic small molecule featuring a benzothiazole scaffold linked to a methylsulfonyl piperidine moiety via a carboxamide bridge. This molecular architecture is of significant interest in medicinal chemistry research, particularly in the development of potential therapeutic agents. Compounds containing the benzo[d]thiazole nucleus exhibit a wide range of biological and medicinal activities . The rational design of novel agents incorporating a benzothiazole nucleus is a promising strategy for addressing the need for effective anti-microbial therapies, especially against challenging targets like tuberculosis . Furthermore, the piperidine carboxamide structure is a recognized pharmacophore in drug discovery, often contributing to favorable pharmacokinetic properties and target binding . This compound serves as a valuable chemical tool for researchers investigating inflammatory pathways. Structurally related N-(benzo[d]thiazol-2-yl) carboxamide derivatives have demonstrated potent anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins . Specifically, analogs with a methoxy substitution on the benzothiazole ring have shown excellent COX-2 selectivity indices (SI), highlighting the potential for developing targeted anti-inflammatory therapies . The methylsulfonyl group is a key structural feature that can enhance molecular interactions with biological targets. In infectious disease research, benzothiazole derivatives have emerged as promising scaffolds in the search for new anti-tubercular agents against both drug-sensitive and multidrug-resistant Mycobacterium tuberculosis . The benzothiazole core is known for its ability to inhibit specific bacterial targets, such as DprE1, making it a crucial structure in anti-tubercular drug discovery . Researchers can utilize this compound to explore structure-activity relationships (SAR) and optimize therapeutic efficacy against various disease models. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-1-methylsulfonylpiperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S2/c1-22(19,20)17-8-4-5-10(9-17)13(18)16-14-15-11-6-2-3-7-12(11)21-14/h2-3,6-7,10H,4-5,8-9H2,1H3,(H,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMNLQQLQHBSGRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C(=O)NC2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2-aminobenzothiazole with piperidine-3-carboxylic acid under specific conditions to form the core structure. The methylsulfonyl group is then introduced through a sulfonylation reaction using methylsulfonyl chloride in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

Cancer Research

N-(benzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide has shown promising activity as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) , which is crucial in cell signaling pathways associated with cancer progression.

  • Mechanism of Action : The compound binds effectively to EGFR, stabilizing the receptor and preventing its activation. Molecular dynamics simulations have demonstrated that it occupies the receptor cavity, influencing its conformation and function.

Neurological Disorders

Research indicates that derivatives of benzo[d]thiazole compounds exhibit potential antidepressant effects. Studies have synthesized various benzothiazole derivatives, assessing their pharmacological profiles for treating depression . The structural modifications in these derivatives can enhance their efficacy and selectivity for specific receptors in the brain.

Anticonvulsant Activity

Similar compounds have been evaluated for their anticonvulsant properties. For instance, thiazole-integrated compounds have demonstrated significant anticonvulsant activity in animal models, suggesting that modifications to the benzo[d]thiazole structure could yield effective treatments for epilepsy .

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the benzo[d]thiazole moiety through cyclization reactions.
  • Introduction of the piperidine ring , often via nucleophilic substitution reactions.
  • Modification of the methylsulfonyl group , which can influence biological activity.

The SAR studies indicate that specific substitutions on the piperidine ring and variations in the benzo[d]thiazole structure can significantly impact the compound's biological activity, including its binding affinity for EGFR and other targets .

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals distinct differences in biological activity profiles:

Compound NameStructural FeaturesBiological Activity
N-(2-(1H-benzimidazol-2-yl)phenyl)-1-(methylsulfonyl)piperidine-3-carboxamideContains an imidazole ringDifferent activity compared to benzo[d]thiazole derivatives
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamidesIncorporates morpholine moietyExhibits anti-inflammatory properties
4-amino-N-(thiazol-2-yl)benzene sulfonamideContains thiazole ringDemonstrated anticonvulsant properties

This table illustrates how variations in chemical structure lead to diverse therapeutic potentials, emphasizing the importance of targeted design in drug development.

Case Studies

Several studies have documented the pharmacological effects of related compounds:

  • A study on a series of novel benzothiazole derivatives highlighted their potential as antidepressants through various in vitro assays .
  • Another research effort focused on thiazole-integrated compounds demonstrated significant anticonvulsant properties, underscoring the versatility of thiazole-based molecules in treating neurological disorders .

Mechanism of Action

The mechanism of action of N-(benzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes such as apoptosis or cell cycle regulation. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-aminobenzothiazole: A precursor in the synthesis of N-(benzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide.

    N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: Another benzothiazole derivative with similar structural features.

Uniqueness

This compound is unique due to the presence of the piperidine ring and the methylsulfonyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials .

Biological Activity

N-(benzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article reviews its biological activity, synthesis, and structure-activity relationships (SAR), supported by data tables and recent research findings.

Chemical Structure and Properties

The compound features a benzo[d]thiazole moiety, a methylsulfonyl group, and a piperidine ring. These structural components contribute to its unique chemical properties, enhancing its interaction with biological targets.

Compound Name Structure Features Unique Aspects
This compoundBenzo[d]thiazole, methylsulfonyl, piperidinePotential EGFR inhibitor with anticancer properties

Anticancer Properties

Research indicates that this compound exhibits significant activity against the Epidermal Growth Factor Receptor (EGFR) , a key player in cancer cell proliferation. The compound binds effectively to EGFR, inhibiting its activation and downstream signaling pathways associated with tumor growth. Molecular dynamics simulations have shown that this compound can occupy the receptor cavity, altering its conformation and function.

In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including MDA-MB-231 breast cancer cells. It enhances caspase-3 activity significantly at concentrations as low as 10 μM, confirming its potential as an apoptosis-inducing agent .

Antimicrobial Activity

The benzo[d]thiazole scaffold has been explored for its antimicrobial properties. Variants of this compound have shown promising results against Mycobacterium tuberculosis, with some derivatives exhibiting minimum inhibitory concentrations (MICs) in the low micromolar range (1-10 μM) while maintaining low cytotoxicity . This suggests a potential application in treating tuberculosis.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective capabilities of related compounds containing the benzo[d]thiazole structure. For instance, derivatives have been reported to inhibit cholinesterase activity and reduce amyloid aggregation, indicating potential applications in Alzheimer’s disease treatment .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Benzo[d]thiazole Moiety : Essential for binding to biological targets.
  • Methylsulfonyl Group : Enhances solubility and bioavailability.
  • Piperidine Ring : Contributes to the overall molecular stability and interaction with receptors.

Comparative Studies

Comparative studies with other thiazole derivatives have shown that modifications in substituents can significantly alter biological activity profiles. For example, compounds with different substituents on the piperidine ring exhibited varied levels of anticancer activity, suggesting that careful design can optimize therapeutic effects .

Case Studies

  • Apoptosis Induction in Breast Cancer Cells :
    • In vitro experiments demonstrated that this compound led to morphological changes indicative of apoptosis at concentrations starting from 1 μM.
    • Enhanced caspase-3 activity was observed at 10 μM, confirming its role as an apoptosis inducer .
  • Antimycobacterial Activity :
    • A series of benzo[d]thiazole derivatives were synthesized and tested against Mycobacterium tuberculosis.
    • Several compounds showed promising MIC values (2.35–7.94 μM) with minimal cytotoxic effects on RAW 264.7 cell lines .

Q & A

Q. What synthetic strategies are effective for preparing N-(benzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide and its derivatives?

A common approach involves coupling substituted 2-aminobenzothiazoles with activated carboxylic acid derivatives. For example, intermediates can be synthesized by reacting 2-aminobenzothiazole with N-phenyl anthranilic acid, followed by treatment with piperidine or morpholine-based chlorides to introduce sulfonyl or morpholino groups . Solvents like DMF or acetonitrile, coupled with reflux conditions (80–100°C), are often used to achieve high yields. Triethylamine is frequently employed as a base to neutralize HCl byproducts during substitutions .

Q. How can researchers characterize the structural purity of this compound?

Key characterization methods include:

  • NMR spectroscopy : Confirm the presence of the benzothiazole proton (δ ~7.5–8.5 ppm for aromatic protons) and sulfonyl group (δ ~3.0–3.5 ppm for methylsulfonyl) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular weight and isotopic patterns.
  • X-ray crystallography : Resolve stereochemistry and confirm bond angles, as demonstrated in studies of similar benzothiazole-piperidine hybrids .

Advanced Research Questions

Q. How does the methylsulfonyl group influence the compound’s bioactivity and pharmacokinetics?

The methylsulfonyl group enhances metabolic stability by reducing oxidative degradation in the liver. However, it increases polar surface area (PSA), potentially limiting blood-brain barrier penetration. According to Veber et al. (2002), compounds with PSA ≤140 Ų and ≤10 rotatable bonds exhibit better oral bioavailability. Computational modeling (e.g., SwissADME) can predict PSA and optimize substituents for target-specific delivery .

Q. What in vitro and in silico methods are suitable for evaluating anti-inflammatory or antitumor activity?

  • In vitro assays :
    • COX-2 inhibition : Use ELISA kits to measure prostaglandin E2 (PGE2) levels in LPS-induced macrophages .
    • Antiproliferative activity : Perform MTT assays on cancer cell lines (e.g., MDA-MB-231, HT29) .
  • In silico studies :
    • Molecular docking : Target COX-2 (PDB ID: 5KIR) or EGFR (PDB ID: 1M17) to analyze binding affinities.
    • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .

Q. How can researchers resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. antimicrobial)?

  • Dose-response profiling : Compare IC50 values across assays; low μM activity in one pathway may indicate off-target effects.
  • Selectivity screening : Test against panels of kinases or receptors (e.g., CEREP panels) to identify secondary targets.
  • Structural analogs : Modify the piperidine-3-carboxamide scaffold to isolate pharmacophores responsible for specific activities .

Methodological Challenges

Q. What strategies mitigate poor aqueous solubility during in vivo studies?

  • Prodrug design : Introduce phosphate or glycoside groups at the piperidine nitrogen to enhance solubility.
  • Nanocarriers : Encapsulate the compound in PEGylated liposomes or cyclodextrin complexes to improve bioavailability .

Q. How can metabolic stability be improved without compromising target affinity?

  • Isotere replacement : Replace the methylsulfonyl group with a trifluoromethanesulfonyl group to reduce PSA while maintaining metabolic resistance.
  • Deuterium incorporation : Substitute hydrogen atoms at metabolically labile positions (e.g., benzylic sites) to slow CYP450-mediated oxidation .

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